molecular formula C8H5FN2OS B1311226 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 203268-63-7

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1311226
M. Wt: 196.2 g/mol
InChI Key: GUVLMQZAXFGRER-UHFFFAOYSA-N
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Description

“5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a thiol group (-SH), and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a suitable precursor with a sulfur-containing reagent to introduce the thiol group. The oxadiazole ring can be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the thiol group, and the fluorophenyl group. Modern techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the thiol group, which can participate in various reactions. For example, it can be oxidized to form a disulfide bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and hence its solubility in different solvents .

Scientific Research Applications

Enzyme Inhibition

5-Aryl-1,3,4-oxadiazole-2-thiols, including 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, exhibit inhibitory activity on trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis. This compound demonstrated significant inhibitory activity, making it a potent candidate for studying enzyme inhibition mechanisms (Yamada et al., 2004).

Antimicrobial and Antioxidant Agent

The derivative was identified as a potent antimicrobial and antioxidant agent. Its synthesis through an ultrasound-assisted, low-solvent, acid/base-free method highlights its potential as an environmentally friendly compound with significant biological activities (Yarmohammadi et al., 2020).

Corrosion Inhibition

Various derivatives of 1,3,4-oxadiazole, including 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties on mild steel in sulphuric acid. Their ability to form a protective layer on metal surfaces suggests potential applications in industrial corrosion prevention (Ammal et al., 2018).

Photoluminescent Materials

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol derivatives are also researched for their properties in photoluminescent materials. These compounds, when used in organic light-emitting diodes (OLEDs), can yield high external quantum efficiency and are promising for advanced display and lighting technologies (Cooper et al., 2022).

Anticancer Agents

Some derivatives of 1,3,4-oxadiazole, including the 5-(3-Fluorophenyl) variant, have been synthesized and evaluated for their anticancer properties. These compounds showed significant activity against various cancer cell lines, indicating their potential as novel anticancer agents (Aboraia et al., 2006).

Liquid Crystalline Properties

1,3,4-Oxadiazole-based compounds like 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol have been studied for their liquid crystalline properties. These materials are of interest for applications in liquid crystal displays and other advanced optical technologies (Zhu et al., 2009).

Infrared Spectroscopy Studies

Studies involving infrared spectroscopy of 5-phenyl-1,3,4-oxadiazole-2-thiol, a related compound, can provide valuable insights into the structural and vibrational characteristics of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This research aids in understanding the molecular behavior of these compounds (Romano et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. It’s always important to handle chemical compounds with appropriate safety precautions .

properties

IUPAC Name

5-(3-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVLMQZAXFGRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438530
Record name 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

203268-63-7
Record name 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Citations

For This Compound
2
Citations
N Yamada, Y Kataoka, T Nagami, S Hong… - Journal of Pesticide …, 2004 - jstage.jst.go.jp
A series of 5-aryl-1, 3, 4-oxadiazole-2-thiols was found to inhibit trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis, which was expressed in yeast. 5-Phenyl-1, 3, 4-…
Number of citations: 18 www.jstage.jst.go.jp
TM Kalyankar, RB Kakade… - Asian Journal of …, 2012 - search.proquest.com
Oxadiazoles are the class of five membered heterocyclic ring structures which is a flexible lead structure for new important biological activity. This has the important place to synthesis of …
Number of citations: 0 search.proquest.com

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